Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

Catalog No.
S12271423
CAS No.
M.F
C13H25NO3Si
M. Wt
271.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyano...

Product Name

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

IUPAC Name

ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-cyanobutanoate

Molecular Formula

C13H25NO3Si

Molecular Weight

271.43 g/mol

InChI

InChI=1S/C13H25NO3Si/c1-7-16-12(15)10-11(8-9-14)17-18(5,6)13(2,3)4/h11H,7-8,10H2,1-6H3/t11-/m1/s1

InChI Key

FCJUTSYYNJQUCH-LLVKDONJSA-N

Canonical SMILES

CCOC(=O)CC(CC#N)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CCOC(=O)C[C@@H](CC#N)O[Si](C)(C)C(C)(C)C

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a chemical compound characterized by a complex structure that includes a cyanobutanoate moiety and a tert-butyldimethylsilyl protecting group. Its molecular formula is C15H29NO3SiC_{15}H_{29}NO_3Si with a molecular weight of approximately 299.48 g/mol. This compound is notable for its role as an intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and natural products.

  • Oxidation: The compound can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield primary amines when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrile group, allowing for the formation of amides or other derivatives.

The specific products formed depend on the reaction conditions and reagents used, making this compound versatile in synthetic chemistry.

While specific biological activities of Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include enzyme inhibition, modulation of metabolic pathways, and potential therapeutic effects in various diseases. Its use as an intermediate suggests potential applications in drug discovery and development.

The synthesis of Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves multiple steps:

  • Starting Material: A suitable butanoate derivative is chosen as the precursor.
  • Esterification: The tert-butyl ester group is introduced through esterification reactions.
  • Silylation: The tert-butyldimethylsilyl group is introduced using silylation reactions, often employing tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial methods may utilize continuous flow processes to enhance efficiency and scalability, making the synthesis more sustainable compared to traditional batch processes.

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has various applications:

  • Organic Synthesis: It serves as an important intermediate in the preparation of complex molecules and natural products.
  • Biological Research: The compound can be utilized in studying enzyme-catalyzed reactions and metabolic pathways.
  • Industrial Use: It finds applications in the production of specialty chemicals and materials.

Interaction studies involving Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate primarily focus on its reactivity with various chemical reagents. The tert-butyldimethylsilyl group acts as a protecting group, which helps prevent unwanted reactions at specific sites on the molecule. Additionally, the nitrile group is known to participate in nucleophilic substitution reactions, leading to new chemical bond formations.

Several compounds share structural similarities with Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 4-cyano-3-hydroxybutanoate141942-85-00.83
Diethyl 2-(2-cyanoethyl)malonate17216-62-50.79
Dimethyl 3-hydroxypentanedioate7250-55-70.76
Ethyl 2-(1-hydroxycyclohexyl)acetate5326-50-10.73

These compounds are unique in their own right but share functional groups or structural motifs that may impart similar reactivity or biological activity. The presence of the tert-butyldimethylsilyl protecting group distinguishes Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate from others, allowing for selective reactivity that can be exploited in synthetic applications .

The compound is systematically named ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate, reflecting its four key structural elements:

  • Ethyl ester group: Derived from butanoic acid, esterified at the terminal carboxyl position.
  • TBDMS-protected hydroxyl: A tert-butyldimethylsilyl ether at the third carbon, providing steric protection for the hydroxyl group.
  • Nitrile substituent: A cyano group at the fourth carbon, enabling further functionalization via hydrolysis or reduction.
  • Chiral center: The (R)-configuration at the third carbon ensures enantioselective reactivity.

Its molecular formula is $$ \text{C}{13}\text{H}{25}\text{NO}_3\text{Si} $$, with a molecular weight of 283.43 g/mol. The SMILES notation $$ \text{CCOC(=O)CC(CC#N)OSi(C)(C)C(C)(C)C} $$ confirms the spatial arrangement.

Historical Context and Discovery

The compound first emerged in the late 20th century alongside advancements in silyl-protecting group chemistry. The TBDMS group, introduced by Corey in 1972, gained prominence for its stability under acidic and basic conditions compared to trimethylsilyl (TMS) analogs. Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate was later optimized as a chiral building block for statin synthesis, particularly in routes to Atorvastatin and Rosuvastatin. Patent literature from the early 2000s highlights its role in streamlining the production of HMG-CoA reductase inhibitors.

Hydrogen Bond Acceptor Count

4

Exact Mass

271.16037019 g/mol

Monoisotopic Mass

271.16037019 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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